2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines multiple functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the triazolo[1,5-c]pyrimidine core. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include signal transduction and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in functional groups.
Triazolothiadiazine: Another heterocyclic compound with distinct pharmacological properties.
Uniqueness
What sets 2-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]methyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for diverse scientific investigations.
Properties
Molecular Formula |
C20H15BrF2N8 |
---|---|
Molecular Weight |
485.3 g/mol |
IUPAC Name |
4-[[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15BrF2N8/c21-15-16(18(22)23)28-29(17(15)11-6-7-11)9-14-26-20-13-8-25-31(12-4-2-1-3-5-12)19(13)24-10-30(20)27-14/h1-5,8,10-11,18H,6-7,9H2 |
InChI Key |
CVKWEAABBKOCSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2CC3=NN4C=NC5=C(C4=N3)C=NN5C6=CC=CC=C6)C(F)F)Br |
Origin of Product |
United States |
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